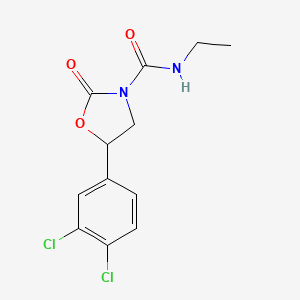
5-(3,4-Dichlorophenyl)-N-ethyl-2-oxo-3-oxazolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Dichlorophenyl)-N-ethyl-2-oxooxazolidine-3-carboxamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a unique oxazolidine ring structure, which contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenyl)-N-ethyl-2-oxooxazolidine-3-carboxamide typically involves the reaction of 3,4-dichloroaniline with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxazolidine ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,4-Dichlorophenyl)-N-ethyl-2-oxooxazolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Applications De Recherche Scientifique
5-(3,4-Dichlorophenyl)-N-ethyl-2-oxooxazolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(3,4-Dichlorophenyl)-N-ethyl-2-oxooxazolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s oxazolidine ring structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(3,4-Dichlorophenyl)-N-methyl-2-oxooxazolidine-3-carboxamide
- 5-(3,4-Dichlorophenyl)-N-propyl-2-oxooxazolidine-3-carboxamide
- 5-(3,4-Dichlorophenyl)-N-butyl-2-oxooxazolidine-3-carboxamide
Uniqueness
5-(3,4-Dichlorophenyl)-N-ethyl-2-oxooxazolidine-3-carboxamide is unique due to its specific ethyl substitution, which influences its chemical reactivity and biological activity. This compound’s distinct properties make it a valuable tool in various scientific and industrial applications.
Propriétés
Numéro CAS |
34725-08-1 |
|---|---|
Formule moléculaire |
C12H12Cl2N2O3 |
Poids moléculaire |
303.14 g/mol |
Nom IUPAC |
5-(3,4-dichlorophenyl)-N-ethyl-2-oxo-1,3-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C12H12Cl2N2O3/c1-2-15-11(17)16-6-10(19-12(16)18)7-3-4-8(13)9(14)5-7/h3-5,10H,2,6H2,1H3,(H,15,17) |
Clé InChI |
BDYXNDWEDKZPMB-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)N1CC(OC1=O)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892932.png)
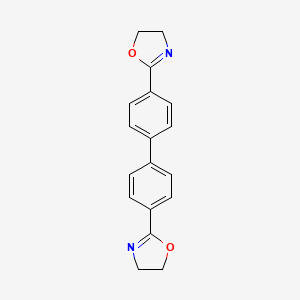

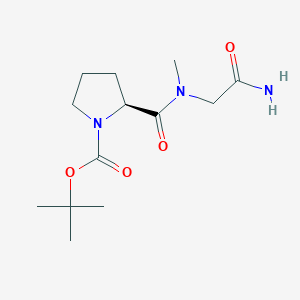
![2'-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B12892962.png)
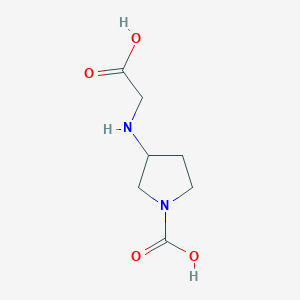
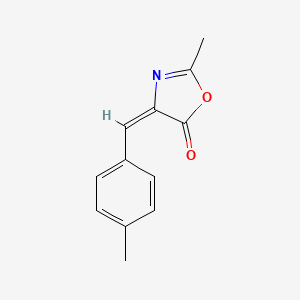

![2-(Ethyl{(4R)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12892993.png)
![4H-Pyrazolo[1,5-a]benzimidazole-2-carboxamide](/img/structure/B12892997.png)

![Copper;4-methyl-2-[2-[(5-methyl-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate](/img/structure/B12893004.png)
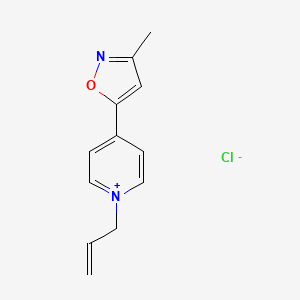
![4-[(4-Chlorophenyl)methyl]-7-methoxy-6-[(propan-2-yl)oxy]isoquinoline](/img/structure/B12893018.png)
